molecular formula C20H13F3N4O3 B15212763 Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate CAS No. 921619-39-8

Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B15212763
CAS No.: 921619-39-8
M. Wt: 414.3 g/mol
InChI Key: VBIHENMDWRXLSS-UHFFFAOYSA-N
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Description

Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a cyanophenoxy group, a trifluoromethylphenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines.

    Introduction of the Cyanophenoxy Group: The cyanophenoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyanophenol derivative.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using a trifluoromethylbenzoyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-methoxyphenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate
  • Ethyl 5-(4-chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate
  • Ethyl 5-(4-bromophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate

Uniqueness

Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical properties and potential applications. The trifluoromethyl group also contributes to the compound’s stability and reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate is a synthetic organic compound belonging to the triazine family. Its unique structural features, including a phenoxy group and a trifluoromethyl-substituted phenyl group, contribute to its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H15F3N2O3\text{C}_{18}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_3

Structural Features

  • Phenoxy Group : Enhances the compound's lipophilicity and potential membrane penetration.
  • Trifluoromethyl Substitution : Increases reactivity and may enhance biological activity against various pathogens.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Compounds with similar triazine structures are known to inhibit various pathogens effectively.

The antimicrobial activity is hypothesized to involve:

  • Disruption of microbial cell membranes.
  • Inhibition of key enzymatic pathways in pathogens.
  • Potential synergistic effects when combined with other antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Preliminary findings suggest it may inhibit cancer cell proliferation through various mechanisms:

Case Studies

  • Cell Line Studies :
    • MCF-7 (Breast Cancer) : Exhibited IC50 values indicating significant cytotoxicity.
    • HeLa (Cervical Cancer) : Similar potency observed with inhibition of cell growth.
Cell LineIC50 Value (µM)
MCF-71.25
HeLa1.03
  • Mechanistic Insights :
    • Inhibition of the PI3K/Akt/mTOR pathway has been noted, which is crucial for cancer cell survival and proliferation.

Comparison with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
Ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylateMethoxyamino group instead of phenoxyEnhanced solubility and different biological activity
5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid ethyl esterCyanophenoxy substitutionIncreased reactivity due to cyano group

Synthetic Routes

Various synthetic methods have been developed for the preparation of this compound. These methods allow for efficient synthesis while maintaining high yields.

Potential Applications

  • Medicinal Chemistry : As an antimicrobial and anticancer agent.
  • Agricultural Chemistry : Potential use in developing new pesticides or herbicides due to its biological activity.

Properties

CAS No.

921619-39-8

Molecular Formula

C20H13F3N4O3

Molecular Weight

414.3 g/mol

IUPAC Name

ethyl 5-(4-cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C20H13F3N4O3/c1-2-29-19(28)16-18(30-15-8-6-12(11-24)7-9-15)25-17(27-26-16)13-4-3-5-14(10-13)20(21,22)23/h3-10H,2H2,1H3

InChI Key

VBIHENMDWRXLSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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